3,4-Dihydroanhydrorhodovibrin
Description
Structure
2D Structure
Properties
Molecular Formula |
C41H60O |
|---|---|
Molecular Weight |
568.9 g/mol |
IUPAC Name |
(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26-dodecaene |
InChI |
InChI=1S/C41H60O/c1-34(2)20-14-23-37(5)26-17-29-38(6)27-15-24-35(3)21-12-13-22-36(4)25-16-28-39(7)30-18-31-40(8)32-19-33-41(9,10)42-11/h12-13,15-18,20-22,24-31H,14,19,23,32-33H2,1-11H3/b13-12+,24-15+,25-16+,29-17+,30-18+,35-21+,36-22+,37-26+,38-27+,39-28+,40-31+ |
InChI Key |
DNWNJIQHOASZFU-VDCOAXMOSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)OC)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC)C)C)C)C |
Origin of Product |
United States |
Occurrence and Natural Distribution of 3,4 Dihydroanhydrorhodovibrin
Formation in crtD Null Mutants and Side Pathways
In mutant strains of photosynthetic bacteria that lack a functional crtD gene, the standard spirilloxanthin (B1238478) pathway is blocked. capes.gov.brmdpi.comresearchgate.net This absence of CrtD activity prevents the desaturation of the C-3,4 bond in the carotenoid precursor, rhodopin (B94384). researchgate.netcapes.gov.br Consequently, the pathway is rerouted, and the accumulated rhodopin becomes a substrate for the subsequent enzyme, CrtF. researchgate.netmdpi.com This leads to the methylation of rhodopin, resulting in the formation of 3,4-dihydroanhydrorhodovibrin. mdpi.com The accumulation of this compound, along with others like 3',4'-dihydrorhodovibrin (B1255291) and 3,4,3',4'-tetrahydrospirilloxanthin (B78459), is a characteristic feature of crtD null mutants. researchgate.netcapes.gov.br This phenomenon highlights the existence of a "cryptic" or alternative branch of the carotenoid biosynthetic pathway that becomes apparent only when the primary pathway is disrupted. capes.gov.br
Substrate Specificity and Enzyme Promiscuity in Carotenogenesis
The synthesis of this compound underscores the concept of enzyme promiscuity in metabolic pathways. nih.govmpg.denih.gov Carotenogenic enzymes, while having primary substrates, can often act on a range of related molecules, a property known as broad substrate specificity. mdpi.comnih.gov The ability of CrtF to methylate rhodopin, a substrate that retains a saturated C-3,4 bond, is a clear instance of this promiscuity. researchgate.netmdpi.com This enzymatic flexibility allows for the production of a wider array of carotenoids than what would be predicted from a strictly linear pathway. nih.govresearchgate.net The interplay between the specificities of CrtC, CrtD, and CrtF, and their varying efficiencies in different organisms, contributes significantly to the diversity of carotenoids observed in nature. researchgate.net
Biosynthesis and Metabolic Pathways of 3,4 Dihydroanhydrorhodovibrin
Precursors and Downstream Metabolites
The formation and subsequent conversion of 3,4-dihydroanhydrorhodovibrin are intricately linked to other carotenoids in the spirilloxanthin (B1238478) biosynthesis pathway. Its presence is a direct consequence of the substrate promiscuity of certain enzymes when their primary substrates are altered due to mutations.
In the standard spirilloxanthin pathway found in wild-type organisms like Rhodospirillum rubrum, the carotenoid lycopene (B16060) undergoes a series of enzymatic modifications. researchgate.netmdpi.com These steps are catalyzed sequentially by hydratase (CrtC), desaturase (CrtD), and methyltransferase (CrtF) enzymes to ultimately produce spirilloxanthin. researchgate.netresearchgate.net Rhodopin (B94384) is a key intermediate in this linear pathway. capes.gov.br
However, in mutant strains that lack a functional rhodopin 3,4-desaturase (CrtD), such as the R. rubrum ST4 mutant, this linear progression is blocked. researchgate.netcapes.gov.br The absence of CrtD prevents the dehydrogenation of rhodopin. researchgate.net This leads to the activation of a cryptic or alternative biosynthetic branch. capes.gov.br In this side pathway, the enzyme acyclic 1-hydroxycarotenoid methyltransferase (CrtF), which normally acts on later intermediates, methylates rhodopin directly. researchgate.netmdpi.com This reaction yields the non-natural carotenoid this compound. researchgate.netmdpi.com
This demonstrates a clear metabolic diversion:
Normal Pathway: Rhodopin is dehydrogenated by CrtD to form anhydrorhodovibrin, which is then further processed towards spirilloxanthin.
Alternative Pathway (crtD mutant): Rhodopin is methylated by CrtF to form this compound. researchgate.net
Anhydrorhodovibrin and spirilloxanthin are therefore not direct downstream metabolites of this compound; rather, they are products of the parallel, wild-type pathway.
Once formed, this compound serves as a substrate for the next enzymatic step in this alternative pathway. researchgate.netresearchgate.net The enzyme acyclic carotene C-1,2 hydratase (CrtC) acts on this compound, leading to the formation of 3',4'-dihydrorhodovibrin (B1255291). researchgate.netmdpi.comcapes.gov.br
This newly formed intermediate, 3',4'-dihydrorhodovibrin, then becomes a substrate for the methyltransferase CrtF. researchgate.netmdpi.com The action of CrtF in this step results in the synthesis of the final product of this alternative pathway: 3,4,3',4'-tetrahydrospirilloxanthin (B78459). researchgate.netresearchgate.netcapes.gov.br This compound becomes the major carotenoid accumulated in crtD mutant strains. capes.gov.brnih.gov
The sequential action of CrtC and CrtF on intermediates with saturated C-3,4 and C-3',4' bonds is a hallmark of this unusual spirilloxanthin pathway. researchgate.net Studies on R. rubrum ST4 have confirmed the accumulation of 3,4,3',4'-tetrahydrospirilloxanthin along with its precursors, rhodopin, this compound, and 3',4'-dihydrorhodovibrin. capes.gov.br
Interactive Data Tables
Table 1: Key Enzymes and their Roles in the Formation of this compound and its Metabolites
| Enzyme | Gene | Function in Alternative Pathway | Substrate(s) | Product(s) | Organism Studied |
| Acyclic 1-hydroxycarotenoid methyltransferase | crtF | Methylates rhodopin when CrtD is absent. researchgate.netmdpi.com | Rhodopin researchgate.netmdpi.com | This compound researchgate.netmdpi.com | Rhodospirillum rubrum researchgate.net |
| Acyclic carotene C-1,2 hydratase | crtC | Hydrates this compound. researchgate.netmdpi.com | This compound researchgate.netmdpi.com | 3',4'-Dihydrorhodovibrin researchgate.netmdpi.com | Rhodospirillum rubrum researchgate.net |
| Acyclic 1-hydroxycarotenoid methyltransferase | crtF | Methylates 3',4'-dihydrorhodovibrin. researchgate.netmdpi.com | 3',4'-Dihydrorhodovibrin researchgate.netmdpi.com | 3,4,3',4'-Tetrahydrospirilloxanthin researchgate.netmdpi.com | Rhodospirillum rubrum researchgate.net |
Table 2: Carotenoids Identified in the crtD⁻ Mutant of Rhodospirillum rubrum ST4
| Carotenoid | Role in Pathway | Pathway |
| Rhodopin | Precursor capes.gov.br | Normal and Alternative |
| This compound | Intermediate capes.gov.br | Alternative |
| 3',4'-Dihydrorhodovibrin | Intermediate capes.gov.br | Alternative |
| 1,1'-Dihydroxylycopene | Minor carotenoid capes.gov.br | Alternative |
| 3,4,3',4'-Tetrahydrospirilloxanthin | Main Product capes.gov.br | Alternative |
Genetic and Molecular Regulation of 3,4 Dihydroanhydrorhodovibrin Biosynthesis
Gene Loci Encoding Carotenogenic Enzymes
The formation of 3,4-Dihydroanhydrorhodovibrin is a part of the broader spirilloxanthin (B1238478) biosynthetic pathway found in many purple photosynthetic bacteria. The enzymes responsible for the later steps of this pathway, which are crucial for the synthesis of this compound and its derivatives, are encoded by the crtC, crtD, and crtF genes.
Characterization of crtC, crtD, and crtF Genes
The genes crtC, crtD, and crtF encode enzymes that catalyze sequential modifications of the carotenoid backbone. researchgate.netnih.gov In the spirilloxanthin pathway, these genes are typically clustered together, which facilitates their coordinated regulation. mdpi.com
crtC : This gene encodes an acyclic carotene hydratase. This enzyme is responsible for the addition of a water molecule across a carbon-carbon double bond at the C-1,2 position of the carotenoid end group. researchgate.netannualreviews.org For instance, it converts neurosporene (B1235373) to 1-hydroxyneurosporene. researchgate.net The CrtC hydratases from various purple bacteria have been isolated and shown to function independently of any cofactors. mdpi.com
crtD : This gene encodes an acyclic carotenoid 3,4-desaturase. This enzyme introduces a double bond at the C-3,4 position of the carotenoid end group. researchgate.netuni-stuttgart.de In the typical spirilloxanthin pathway, CrtD acts on intermediates like rhodopin (B94384). d-nb.info
crtF : This gene encodes an acyclic 1-hydroxycarotenoid O-methyltransferase. This enzyme catalyzes the methylation of the hydroxyl group at the C-1 position, which was previously introduced by CrtC. researchgate.netannualreviews.org
These enzymes, particularly CrtC, CrtD, and CrtF, exhibit broad substrate specificity, meaning they can act on various carotenoid intermediates. mdpi.com This flexibility is a key factor in the generation of diverse carotenoid profiles in different organisms and under different conditions.
| Gene | Enzyme Name | Function in Spirilloxanthin Pathway |
| crtC | Acyclic carotene hydratase | Adds a hydroxyl group to the C-1 position of the carotenoid end group. researchgate.netannualreviews.org |
| crtD | Acyclic carotenoid 3,4-desaturase | Introduces a double bond at the C-3,4 position of the carotenoid end group. researchgate.netuni-stuttgart.de |
| crtF | Acyclic 1-hydroxycarotenoid O-methyltransferase | Methylates the C-1 hydroxyl group. researchgate.netannualreviews.org |
Identification of Lesions and Mutations Affecting Production (e.g., Tn5 insertion in crtD)
The crucial roles of the crtC, crtD, and crtF genes in the spirilloxanthin pathway have been elucidated through the study of mutants. A particularly insightful example is the creation of a mutant of the purple nonsulfur bacterium Rhodospirillum rubrum with a Tn5 transposon insertion in the crtD gene. nih.gov
This single lesion in the crtD gene, which encodes the rhodopin 3,4-desaturase, leads to the accumulation of several non-natural carotenoids, with the major one being 3,4,3',4'-tetrahydrospirilloxanthin (B78459). nih.gov Among the minor carotenoids produced is this compound. d-nb.infonih.gov The production of this compound in the crtD mutant occurs because the absence of the CrtD enzyme unmasks a cryptic or alternative branch of the carotenoid biosynthetic pathway. d-nb.infonih.gov In this alternative pathway, the enzyme CrtF, which normally methylates hydroxylated carotenoids, is able to methylate rhodopin, a substrate that still has a saturated C-3,4 bond, to produce this compound. d-nb.info
Further genetic studies, such as the creation of a crtC-crtD deletion mutant of R. rubrum, have confirmed the functions of these genes. This double mutant accumulates lycopene (B16060) as its major carotenoid, demonstrating that CrtC and CrtD are responsible for the downstream processing of lycopene in the spirilloxanthin pathway. osti.gov Similarly, inactivating crtC or crtD in engineered Rhodobacter sphaeroides also results in the accumulation of earlier pathway intermediates like lycopene and rhodopin. acs.orgmicrobiologyresearch.org
| Mutant Strain | Genetic Lesion | Accumulated Carotenoids | Pathway Implication |
| Rhodospirillum rubrum ST4 | Tn5 insertion in crtD | 3,4,3',4'-tetrahydrospirilloxanthin (major), rhodopin, This compound , 3',4'-dihydrorhodovibrin (B1255291), 1,1'-dihydroxylycopene. nih.gov | Unmasks a cryptic biosynthetic branch where CrtF can act on a C-3,4 saturated substrate. d-nb.infonih.gov |
| Rhodospirillum rubrum SLYC18 | Deletion of crtC and crtD | Lycopene (major). osti.gov | Confirms CrtC and CrtD are required for lycopene modification. osti.gov |
| Engineered Rhodobacter sphaeroides | Inactivation of crtC or crtD | Lycopene, rhodopin. acs.orgmicrobiologyresearch.org | Demonstrates the sequential action of CrtC and CrtD in the spirilloxanthin pathway. acs.org |
Transcriptional and Post-Transcriptional Regulatory Mechanisms
The expression of the genes involved in this compound biosynthesis is tightly regulated at both the transcriptional and post-transcriptional levels. This regulation allows the organism to control the flow of metabolites through the pathway in response to various signals.
In purple photosynthetic bacteria, the expression of many crt genes is controlled by environmental factors, particularly oxygen levels. For example, in Rhodobacter capsulatus, the transition from aerobic to anaerobic conditions leads to a significant, up to 12-fold, increase in the mRNA levels of crtA, crtC, crtD, crtE, and crtF. nih.gov This indicates a coordinated transcriptional induction of these genes to support the synthesis of carotenoids for the photosynthetic apparatus under anaerobic conditions. nih.gov In contrast, the crtB and crtI genes appear to be expressed more constitutively. nih.gov
In the purple sulfur bacterium Thiocapsa roseopersicina, the crtDC and crtE genes are also regulated by oxygen. researchgate.netasm.org A regulatory protein, CrtJ (also known as PpsR in Rhodobacter sphaeroides), acts as a repressor of these genes under aerobic conditions. researchgate.netfrontiersin.org This ensures that the synthesis of these carotenoids, which are primarily needed for photosynthesis, is suppressed when the organism is respiring aerobically.
While transcriptional control is a major regulatory point, post-transcriptional mechanisms also play a role in modulating the activity of carotenogenic enzymes in purple bacteria. mdpi.com However, the specific post-transcriptional regulatory mechanisms governing the CrtC, CrtD, and CrtF enzymes are still an area of active research.
Environmental and Physiological Factors Influencing Pathway Expression
The biosynthesis of carotenoids, including the pathway leading to this compound, is highly responsive to environmental and physiological signals. The primary environmental factors influencing this pathway in purple bacteria are light and oxygen.
Carotenoid biosynthesis is generally upregulated under conditions of high light intensity and in the presence of oxygen. mdpi.com This is because carotenoids play a crucial role in protecting the cell from photooxidative damage caused by the interaction of light and oxygen. mdpi.comnih.gov The antioxidant properties of these pigments help to quench reactive oxygen species that can damage cellular components. mdpi.com
The regulation by oxygen is particularly evident in the switch between aerobic respiration and anaerobic photosynthesis. As mentioned earlier, the expression of key crt genes, including crtC, crtD, and crtF, is repressed by oxygen. nih.govresearchgate.netfrontiersin.org When oxygen levels decrease and light is available, this repression is lifted, allowing for the synthesis of carotenoids and bacteriochlorophylls needed for the assembly of the photosynthetic apparatus. nih.gov The synthesis of certain keto-carotenoids in genetically modified Rhodobacter sphaeroides is also dependent on semi-aerobic conditions. semanticscholar.org
In addition to light and oxygen, other factors such as temperature and nutrient availability can also influence carotenoid production. mdpi.com For instance, salt stress has been shown to affect the expression of crt genes, including crtC, crtD, and crtF, in Rhodopseudomonas palustris. Under salt stress, the expression of crtD was significantly reduced, which could lead to the accumulation of upstream intermediates. These responses highlight the integration of carotenoid biosynthesis into the broader stress response networks of the cell.
| Factor | Effect on Carotenoid Biosynthesis Pathway | Organism Example |
| Oxygen | Represses the expression of crtC, crtD, and crtF under aerobic conditions. nih.govresearchgate.netfrontiersin.org | Rhodobacter capsulatus, Thiocapsa roseopersicina. nih.govresearchgate.net |
| Light | Upregulates carotenoid biosynthesis, especially in the presence of oxygen, for photoprotection. mdpi.commdpi.com | General for photosynthetic bacteria. |
| Salt Stress | Alters the expression levels of crtC, crtD, and crtF. | Rhodopseudomonas palustris. |
Advanced Analytical Methodologies for Structural Elucidation and Detection
Spectroscopic Techniques for Characterization
Spectroscopic methods are indispensable for the structural elucidation of 3,4-Dihydroanhydrorhodovibrin, each providing unique insights into its molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed chemical structure of carotenoids. researchgate.net In the case of this compound, ¹H NMR spectroscopy provides crucial information about the arrangement of protons within the molecule.
Table 1: General ¹H NMR Chemical Shift Ranges for Carotenoids
| Proton Type | Chemical Shift (ppm) |
|---|---|
| Methyl protons on polyene chain | 1.8 - 2.0 |
| Methylene protons in saturated rings | 1.2 - 1.8 |
| Vinylic protons on polyene chain | 5.0 - 7.0 |
This table provides a generalized overview of chemical shift regions for protons in carotenoids. Specific values for this compound would require dedicated experimental analysis.
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of carotenoids. wiley.comgsj.jp Due to the thermal instability of many carotenoids, "soft" ionization techniques are often preferred. wiley.com Field Desorption Mass Spectrometry (FD-MS) has proven particularly useful for the analysis of these compounds. wiley.comgsj.jpcapes.gov.br
FD-MS typically produces a strong molecular ion peak with minimal fragmentation, which is advantageous for unambiguously determining the molecular mass of the carotenoid. wiley.com This technique was successfully applied in the analysis of carotenoids from a mutant of Rhodospirillum rubrum, where this compound was identified as one of the minor carotenoids. capes.gov.brscilit.com The molecular mass of this compound is 568.914 g/mol . lipidbank.jp
Table 2: Key Mass Spectrometry Data for this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
|---|
Data sourced from LipidBank. lipidbank.jp
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for the initial identification and characterization of carotenoids. uzh.cheopcw.comijnrd.org The extended system of conjugated double bonds in the polyene chain of carotenoids gives rise to characteristic absorption spectra in the visible region. msu.edu
For acyclic carotenoids like this compound, the position of the absorption maxima (λmax) and the spectral fine structure provide valuable information about the length of the chromophore and the presence of specific functional groups. The UV-Vis spectrum of this compound in its HPLC eluent shows absorption maxima at 447, 474, and 505 nm. lipidbank.jp The percentage of the height of the cis-peak to the main absorption peak (%III/II) is 74. lipidbank.jp
Table 3: UV-Vis Absorption Maxima of this compound
| Solvent/Matrix | λmax (nm) | %III/II |
|---|
Data sourced from LipidBank. lipidbank.jp
The shape of the spectrum, particularly the presence of fine structure (multiple peaks), is indicative of an all-trans configuration of the polyene chain.
Chromatographic Separation and Isolation Techniques
The isolation and purification of this compound from natural sources, often present in complex mixtures of other carotenoids and lipids, necessitate efficient separation techniques.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of carotenoids from biological extracts. frontiersin.orgnih.gov Reversed-phase HPLC, often utilizing a C18 column, is a common approach for separating carotenoids based on their polarity. nih.govresearchgate.net
In the analysis of carotenoids from Rhodospirillum rubrum mutants, HPLC was employed to separate the various carotenoid components, including this compound. capes.gov.brd-nb.infomdpi.com The choice of mobile phase is critical for achieving good resolution. researchgate.net A variety of solvent systems, often involving mixtures of acetone, methanol, and water, have been developed for carotenoid separation. researchgate.netd-nb.info A one-step extraction with a hexane/methanol/water mixture followed by HPLC on a Spherisorb C18 column with an acetone-water gradient has been shown to be effective for analyzing carotenoids from Rhodospirillum rubrum. d-nb.info
The retention time of this compound in a specific HPLC system, in conjunction with its UV-Vis spectrum obtained from a diode-array detector, serves as a key identifier. frontiersin.org
The isolation of this compound from natural sources presents several challenges. Carotenoids are often present in low concentrations and are part of intricate mixtures of structurally similar compounds. rsc.org The inherent instability of carotenoids, which are susceptible to oxidation and isomerization, further complicates their isolation and purification. rsc.org
One of the primary challenges is the potential for aggregation of apolar carotenoids, which can affect their separation by chromatography. researchgate.net The development of optimized solvent systems is crucial to overcome these issues and ensure efficient extraction and separation. researchgate.net Furthermore, the isolation of minor carotenoids like this compound requires highly selective and sensitive analytical methods to distinguish them from the major components. capes.gov.br The process often involves multiple chromatographic steps to achieve the desired purity for subsequent structural elucidation. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Rhodopin (B94384) |
| 3,4,3',4'-Tetrahydrospirilloxanthin (B78459) |
| 3',4'-Dihydrorhodovibrin (B1255291) |
| 1,1'-Dihydroxylycopene |
| Spirilloxanthin (B1238478) |
| Lycopene (B16060) |
| Anhydrorhodovibrin |
| 3,3',4-Dihydrospirilloxanthin |
Integrated Analytical Approaches for Complex Carotenoid Mixtures
The analysis of carotenoids within complex biological matrices, such as extracts from phototrophic bacteria, presents a significant analytical challenge. These mixtures often contain a wide array of structurally similar compounds, including geometric isomers and carotenoids with minor functional group differences. The compound this compound is frequently found in such complex assemblages, particularly in bacteria that utilize the spirilloxanthin pathway, like certain Rhodoplanes species and mutants of Rhodospirillum rubrum. capes.gov.brresearchgate.netresearchgate.net Its identification and quantification necessitate a sophisticated, multi-faceted analytical strategy, as no single technique can provide a complete and unambiguous structural characterization. jocpr.com
Integrated analytical approaches, which synergistically combine the separation power of chromatography with the detailed spectroscopic information from various detectors, have become the gold standard in carotenoid analysis. mdpi.comnih.gov The most powerful and widely adopted combination involves High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) detection and Tandem Mass Spectrometry (MS/MS), often supplemented with Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation. capes.gov.brnih.gov
High-Performance Liquid Chromatography serves as the foundational separation technique. researchgate.net For carotenoids, which are generally non-polar, reversed-phase HPLC (RP-HPLC) is most common, utilizing stationary phases like C18 and, notably, C30 columns. nih.govresearchgate.net The C30 column is particularly effective at separating structurally related carotenoids, including geometric (cis/trans) isomers. nih.gov In this system, this compound is separated from other carotenoids based on its relative polarity, providing a characteristic retention time that serves as an initial identifier.
Following separation by HPLC, the eluting compounds pass through a Photodiode Array (PDA or DAD) detector. This provides an ultraviolet-visible (UV-Vis) absorption spectrum for each separated peak. nih.gov This spectrum is crucial for determining the nature of the carotenoid's chromophore—the system of conjugated double bonds responsible for its color. The absorption spectrum of this compound is characteristic of an acyclic carotenoid with 11 conjugated double bonds. capes.gov.brresearchgate.net
The effluent from the HPLC-PDA system is then typically directed into a mass spectrometer. Mass Spectrometry (MS) provides critical information on the molecular weight of the analyte. nih.gov For this compound, the relative molecular mass is 568, which helps to distinguish it from other carotenoids in the mixture. researchgate.net The use of tandem mass spectrometry (MS/MS) offers even greater certainty. researchgate.netnih.gov In MS/MS, the ion corresponding to the molecular weight of this compound is isolated and fragmented, producing a characteristic pattern of daughter ions that provides conclusive evidence of its molecular structure. researchgate.net Atmospheric Pressure Chemical Ionization (APCI) is a frequently used ionization method for carotenoid analysis via LC-MS. jocpr.comnih.gov
For the absolute and unambiguous elucidation of a carotenoid's structure, especially if it is a novel or unexpected compound in a given matrix, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. jchps.com While not typically used for routine online detection due to sensitivity and timescale constraints, offline NMR analysis of isolated fractions is the ultimate tool for structural confirmation. jocpr.com Studies on carotenoid biosynthesis pathways in bacteria have successfully used ¹H NMR spectroscopy to confirm the identity of this compound and other intermediates isolated from complex mutant extracts. capes.gov.brhep.com.cn
A practical example of this integrated approach is the analysis of carotenoids from a mutant strain of Rhodospirillum rubrum. Researchers utilized HPLC, ¹H NMR spectroscopy, and field desorption mass spectrometry to analyze the pigment composition. capes.gov.br This combination allowed them to identify this compound as one of four minor carotenoids alongside the major component, 3,4,3',4'-tetrahydrospirilloxanthin. capes.gov.br Similarly, analysis of pigments in Rhodoplanes pokkaliisoli involved identifying this compound from a mixture containing lycopene, rhodopin, and spirilloxanthin, among others, using a combination of these spectroscopic methods. researchgate.netresearchgate.net
The following table summarizes the role of each analytical technique in the identification of this compound from a complex mixture.
| Analytical Technique | Information Provided for this compound | Reference |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separates the compound from other carotenoids in the mixture; provides a characteristic retention time. | nih.govresearchgate.net |
| UV-Vis Spectroscopy (PDA/DAD) | Provides absorption spectrum characteristic of an acyclic chromophore with 11 conjugated double bonds. | researchgate.net |
| Mass Spectrometry (MS) | Determines the relative molecular mass (m/z = 568). | researchgate.net |
| Tandem Mass Spectrometry (MS/MS) | Generates a specific fragmentation pattern for unambiguous molecular structure confirmation. | nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | Provides definitive structural elucidation by showing the precise connectivity and environment of atoms. | capes.gov.brjchps.com |
The table below shows an example of a complex carotenoid mixture from a phototrophic bacterium where this compound was identified using integrated methods.
| Carotenoid Compound | Typical Role in Mixture | Identification Method |
|---|---|---|
| Lycopene | Biosynthetic Precursor | HPLC, MS, UV-Vis |
| Rhodopin | Intermediate | HPLC, MS, UV-Vis |
| This compound | Minor Intermediate | HPLC, MS, UV-Vis, NMR |
| 3',4'-Dihydrorhodovibrin | Intermediate | HPLC, MS, UV-Vis, NMR |
| 3,4,3',4'-Tetrahydrospirilloxanthin | Major Product in Mutants | HPLC, MS, UV-Vis, NMR |
| Spirilloxanthin | Final Product | HPLC, MS, UV-Vis |
This table is a representative example based on findings from studies on Rhodospirillum and Rhodoplanes species. capes.gov.brresearchgate.net
Functional Aspects of 3,4 Dihydroanhydrorhodovibrin in Microbial Physiology
Role in Photosynthetic Light-Harvesting Complexes
In purple photosynthetic bacteria, light-harvesting (LH) complexes are pigment-protein structures that capture solar energy and transfer it to the reaction center. nih.govwikipedia.org Carotenoids are essential components of these complexes. wikipedia.org Reconstitution experiments, where specific carotenoids are inserted into carotenoid-depleted LH complexes, have been a powerful tool for elucidating the function of individual carotenoids like 3,4-dihydroanhydrorhodovibrin. oup.com
Research has utilized reassociation experiments to understand the role of this compound within the core light-harvesting 1 (LH1) complex of the purple photosynthetic bacterium Rhodospirillum rubrum. oup.comomu.ac.jp In one key study, all-trans-3,4-dihydroanhydrorhodovibrin was used as a "hydroxy-protected rhodopin" to investigate anomalies observed with the carotenoid rhodopin (B94384), which were suspected to be caused by its hydroxy group. oup.com
The study successfully reassociated all-trans-3,4-dihydroanhydrorhodovibrin with carotenoid-depleted LH1 subunits. oup.com A notable finding from these experiments was the preferential binding of the all-trans isomer over cis-isomers when the LH1 subunits were presented with a mixture. oup.commdpi.com This selective binding underscores the high degree of structural specificity required for proper assembly of the pigment-protein complex. oup.com
Table 1: Reassociation Study of this compound with LH1 Subunits Data derived from studies on Rhodospirillum rubrum.
| Parameter | Observation | Significance |
| Binding Isomer | Preferential complexation of the all-trans isomer. oup.com | Demonstrates stereospecificity in the carotenoid binding pocket of the LH1 complex. |
| Complex Formed | Stable LH1-carotenoid complex (LH1–1). oup.com | Confirms successful incorporation and structural compatibility with the protein subunits. |
| Experimental Model | Used as a hydroxy-protected analog of rhodopin. oup.com | Allowed researchers to isolate and study the influence of the carotenoid's conjugated backbone without interference from a terminal hydroxy group. oup.com |
The Qy absorption band of bacteriochlorophyll (B101401) a (BChl a) is a critical indicator of the structural and electronic integrity of the LH1 complex. uni-muenchen.decas.cz Its position in the near-infrared spectrum is sensitive to the arrangement of the BChl a molecules within the protein scaffold. uni-muenchen.de
Upon the reassociation of all-trans-3,4-dihydroanhydrorhodovibrin into the LH1 subunits, a normal absorption maximum of 883 nm was observed for the BChl a Qy band. oup.comresearchgate.net This finding is significant because it indicates that this compound supports the native-like assembly and conformation of the BChl a pigments within the LH1 complex, unlike some other carotenoids that can cause shifts or anomalies in this band. oup.com
A primary function of carotenoids in light-harvesting complexes is to absorb light in the blue-green region of the spectrum and transfer that energy to bacteriochlorophyll. nih.govwikipedia.org This process, known as singlet-singlet energy transfer, broadens the range of light that can be used for photosynthesis. nih.govinstras.com
Contributions to Photoprotection Mechanisms
Carotenoids serve a vital photoprotective function in photosynthetic organisms. mdpi.comnih.gov They protect the photosynthetic apparatus from photodamage by quenching harmful reactive oxygen species, particularly singlet oxygen, which can be formed under conditions of excess light energy. google.com They also quench the triplet states of chlorophyll (B73375) and bacteriochlorophyll, preventing the formation of these damaging oxygen species. nih.gov
While direct studies on the specific photoprotective efficacy of this compound are limited, its successful integration and functional performance in LH1 complexes strongly suggest it contributes to these critical protective mechanisms. oup.comacs.org By being electronically coupled to bacteriochlorophyll, it is positioned to de-excite harmful triplet states, a general and essential role for all carotenoids within light-harvesting complexes. nih.gov
Interactions with Other Cellular Components and Pathways
Beyond its role in the assembled light-harvesting complex, this compound is a key intermediate in the spirilloxanthin (B1238478) biosynthesis pathway. hep.com.cn This pathway is responsible for producing the complex carotenoids found in many purple photosynthetic bacteria. mdpi.com For instance, studies have identified this compound as one of several carotenoids in Thiorhodovibrio frisius and a mutant 'pinky' strain of Rhodobacter sphaeroides. mdpi.comhep.com.cn Its presence in these organisms highlights its role as a precursor molecule that is further modified by other enzymes to produce the final carotenoids, such as spirilloxanthin. hep.com.cn
Future Research Directions and Biotechnological Potential
Elucidation of Regulatory Networks Governing its Biosynthesis
The biosynthesis of carotenoids in photosynthetic bacteria is a tightly controlled process, influenced by environmental factors such as light and oxygen levels. nih.gov While the core enzymatic steps leading to and from 3,4-Dihydroanhydrorhodovibrin are known, the intricate regulatory networks that govern the expression of the responsible genes (crtC, crtD, crtF) are not fully understood. nih.govresearchgate.net In bacteria like Rhodobacter species, light and oxygen are dominant regulatory factors, with some crt operons being transcriptionally upregulated by oxygen to provide enhanced antioxidative protection. nih.gov
Future research should focus on identifying the specific transcription factors, promoters, and signaling molecules that modulate the flux through the spirilloxanthin (B1238478) pathway. For instance, studies in Rhodobacter have identified regulators like TspO and RegA that influence the expression of crt genes, indicating a complex control system. nih.gov Unraveling these networks could be achieved through a combination of transcriptomics (RNA-seq) under varying environmental conditions, promoter-probe assays, and characterization of regulatory protein-DNA interactions. A deeper understanding of these regulatory circuits is essential for rationally engineering microbial strains for optimized production of specific carotenoids.
Investigation of Undiscovered Metabolic Roles
Currently, this compound is primarily recognized for its role as a biosynthetic intermediate. researchgate.netcapes.gov.br However, like other carotenoids, it possesses a conjugated polyene system, which is the basis for their potent antioxidant properties and ability to interact with cellular membranes. mdpi.com Carotenoids and their derivatives are known to play diverse roles in metabolic processes, including photoprotection, acting as precursors to signaling molecules, and influencing membrane stability. frontiersin.orgfrontiersin.orgnih.gov
Future studies should investigate whether this compound has biological functions beyond being a simple precursor. Research could explore its specific antioxidant capacity compared to its parent and daughter molecules in the pathway (rhodopin and dihydrorhodovibrin). It is plausible that this intermediate possesses unique properties or that its transient accumulation serves a specific, yet undiscovered, physiological purpose, perhaps in modulating membrane fluidity or acting as a localized quencher of reactive oxygen species within the cell. oup.comnih.gov
Chemoenzymatic Synthesis and Engineering for Pathway Optimization
The demand for natural pigments and antioxidants has spurred significant interest in the biotechnological production of carotenoids. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, offers a powerful strategy for producing complex molecules like carotenoids. chemrxiv.orgmdpi.comrsc.org Metabolic engineering of microorganisms such as Escherichia coli or the photosynthetic bacterium Rhodobacter sphaeroides has already been employed to produce various carotenoids. mdpi.comnih.gov
For this compound and its derivatives, future work could focus on developing optimized production platforms. This involves the heterologous expression of the necessary biosynthetic genes (crtI, crtC, crtF) in a suitable host. mdpi.comnih.gov Pathway optimization could be achieved by:
Enzyme Engineering : Modifying the substrate specificity of enzymes like the O-methyltransferase (CrtF) to favor the production of specific intermediates. mdpi.com
Host Engineering : Blocking competing metabolic pathways to increase the precursor supply (e.g., geranylgeranyl pyrophosphate). mdpi.com
Process Optimization : Fine-tuning fermentation conditions (e.g., light, aeration, carbon source) to maximize yield.
A key challenge is the lack of absolute substrate specificity of some carotenoid enzymes, which can lead to the formation of non-natural or "cryptic" carotenoids, as seen in Rhodospirillum rubrum mutants. researchgate.netcapes.gov.br While this can be a challenge for producing a single, pure compound, it also presents an opportunity to generate novel carotenoid structures with potentially new functions.
| Enzyme | Gene | Function in Spirilloxanthin Pathway | Potential Engineering Application |
| Phytoene desaturase | crtI | Catalyzes sequential desaturations to produce lycopene (B16060). nih.gov | Swap native enzyme for a 4-step version to reroute pathway. nih.gov |
| Carotenoid 1,2-hydratase | crtC | Hydrates the C1,2 double bond of carotenoids like lycopene. researchgate.net | Inactivate to accumulate precursors like lycopene or rhodopin (B94384). nih.gov |
| Rhodopin 3,4-desaturase | crtD | Dehydrogenates the C3,4 bond of rhodopin and rhodovibrin. researchgate.net | Inactivate to unmask cryptic pathways leading to tetrahydrospirilloxanthin. capes.gov.br |
| 1-hydroxycarotenoid O-methyltransferase | crtF | Methylates the terminal hydroxyl groups. researchgate.netmdpi.com | Exploit broad substrate specificity to create novel methylated carotenoids. |
Potential Applications in Material Science and Bioelectronics (e.g., molecular wires)
Carotenoids, with their long, conjugated π-electron systems, are natural molecular conductors. ens.fracs.org This property makes them promising candidates for use in molecular electronics, where they could function as "molecular wires." ens.frrsc.orgnih.gov Studies have shown that carotenoids can facilitate electron transport and, when placed between electrodes, exhibit conductivity millions of times greater than saturated molecules of similar length. ens.fracs.org Their semiconducting nature also makes them suitable for applications in organic solar cells and light-emitting diodes. rsc.orgresearchgate.net
This compound, with its 11 conjugated double bonds, fits the structural requirements for a molecular wire. capes.gov.br Future research should focus on the synthesis of stabilized derivatives of this compound, perhaps with terminal groups (like thiols) that allow for self-assembly on conductive surfaces like gold. ens.fr Investigating the specific electronic properties, such as resistance and charge transport dynamics, of this and related spirilloxanthin-pathway carotenoids could lead to their integration into novel bioelectronic devices. acs.org The unique methoxy (B1213986) group introduced by the CrtF enzyme could also be explored for its effect on the molecule's electronic and self-assembly properties.
Comparative Genomics and Metagenomics for Novel Enzyme Discovery
The vast diversity of microbial life represents an untapped reservoir of novel enzymes with unique catalytic capabilities. oup.com Comparative genomics and metagenomics are powerful tools for discovering new genes and pathways for carotenoid biosynthesis. plos.orgijbs.comfrontiersin.org By comparing the genomes of different carotenoid-producing organisms, researchers can identify variations in genes and gene clusters that may lead to enzymes with improved stability, efficiency, or novel substrate specificities. plos.orgijbs.com
Metagenomics, the study of genetic material recovered directly from environmental samples, allows scientists to access the genetic information of unculturable microorganisms. oup.complos.org Screening metagenomic libraries from extreme or unique environments (e.g., Antarctic sea ice, hypersaline lakes) could lead to the discovery of entirely new carotenoid-modifying enzymes. nih.govmdpi.com Such enzymes could be invaluable for chemoenzymatic synthesis and metabolic engineering efforts, potentially enabling the production of this compound or novel derivatives with enhanced properties for biotechnological applications. mdpi.comnih.gov This approach has already proven successful in identifying novel biocatalysts for various industrial applications. oup.comfrontiersin.org
Q & A
Q. What are the key enzymatic steps and genetic determinants in the biosynthesis of 3,4-Dihydroanhydrorhodovibrin, and how can these be experimentally validated?
- Methodological Answer : this compound is synthesized via the spirilloxanthin pathway, starting from lycopene. Key enzymes include:
- CrtC : Catalyzes hydration of acyclic carotenes.
- CrtF : Mediates methylation of hydroxycarotenoids.
The absence of CrtD (a desaturase) results in saturated 3,4 bonds, leading to this compound accumulation .
Validation Strategies: - Perform gene knockout studies (e.g., ΔcrtD mutants) in Rhodospirillum rubrum to observe intermediate accumulation via HPLC .
- Use RT-qPCR to correlate gene expression (e.g., crtC, crtF) with metabolite levels during bacterial growth phases .
Q. How do environmental factors like oxygen tension influence the production of this compound in photosynthetic bacteria?
- Methodological Answer : Oxygen represses carotenoid biosynthesis genes (e.g., crtC, crtF) in R. rubrum. Under semi-aerobic conditions (<0.3% pO₂), repression is lifted, enabling pigment synthesis. Temporal analysis reveals a "trough" in pigment levels during early growth due to oxygen-mediated dilution . Experimental Design:
- Monitor carotenoid intermediates using time-resolved metabolomics under controlled oxygen levels (e.g., chemostat cultures).
- Pair with transcriptomics to link oxygen-sensitive gene expression to metabolite profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound levels observed under varying experimental conditions (e.g., downregulation in metabolomic studies vs. accumulation in mutant strains)?
- Methodological Answer : Discrepancies arise from context-dependent regulation:
- In Hypsizygus marmoreus mycelia, sawdust addition downregulates this compound (log2FC = −5.36), likely due to metabolic diversion .
- In crtD mutants, intermediates accumulate due to rate-limiting CrtF activity .
Resolution Strategies: - Conduct comparative studies across organisms (e.g., fungi vs. bacteria) to identify pathway-specific regulatory nodes.
- Use isotopic labeling (e.g., ¹³C-glucose) to trace carbon flux into competing pathways .
Q. What kinetic modeling approaches are suitable for analyzing this compound intermediate dynamics in carotenoid pathways?
- Methodological Answer : Time-course metabolomics data (e.g., from R. rubrum) can be modeled using:
- Compartmental models to account for enzyme-limited steps (e.g., CrtF-mediated methylation as a bottleneck) .
- Michaelis-Menten kinetics to estimate reaction rates for CrtC vs. CrtF, explaining intermediate "spill-over" into minor pathways .
Tools: Software like COPASI or MATLAB for simulating pathway flux under varying enzyme activities.
Q. How can genetic engineering (e.g., gene fusion) elucidate the regulatory interplay between carotenoid biosynthesis genes?
- Methodological Answer : In Trv. frisius, the CrtEF fusion (geranylgeranyl synthetase + methyltransferase) alters pathway regulation, causing intermediate accumulation . Experimental Approaches:
- Design synthetic operons with fused crt genes (e.g., crtC-crtF) to test coordination effects.
- Use CRISPR-Cas9 for targeted gene fusion in model organisms (e.g., R. rubrum) and assess metabolite profiles via LC-MS .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
